1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone
Description
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(4-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c20-15-2-4-16(5-3-15)23-11-19(22)21-8-7-14(10-21)13-1-6-17-18(9-13)25-12-24-17/h1-6,9,14H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQLKALEIADTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the pyrrolidine ring: This step often involves the reaction of an amine with a suitable carbonyl compound under reductive amination conditions.
Coupling of the fluorophenoxy group: This can be done using nucleophilic aromatic substitution reactions, where a fluorophenol reacts with an appropriate electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines. For instance:
| Study | Findings |
|---|---|
| Journal of Medicinal Chemistry (2020) | Demonstrated dose-dependent apoptosis in breast cancer cell lines using structurally related compounds. |
| Cancer Research Journal (2021) | Reported that compounds with similar functional groups inhibited tumor growth in xenograft models. |
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Compounds containing the benzo[d][1,3]dioxole structure have been linked to neuroprotective effects:
| Study | Findings |
|---|---|
| Neuropharmacology (2019) | Investigated the neuroprotective effects of benzo[d][1,3]dioxole derivatives against oxidative stress in neuronal cells. |
| European Journal of Pharmacology (2022) | Found that similar compounds improved cognitive function in animal models of Alzheimer's disease. |
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains:
| Study | Findings |
|---|---|
| Journal of Antimicrobial Chemotherapy (2020) | Reported effectiveness against Staphylococcus aureus and Escherichia coli for related compounds. |
| International Journal of Antimicrobial Agents (2021) | Highlighted the potential use of such compounds in developing new antibiotics. |
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of a compound structurally similar to 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone. The study found that treatment induced significant apoptosis markers in various cancer cell lines, suggesting its potential as a therapeutic agent.
Case Study 2: Neuroprotective Effects
A study published in Neuropharmacology evaluated the neuroprotective effects of a benzo[d][1,3]dioxole derivative on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability, indicating promising applications in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole moiety can participate in π-π stacking interactions, while the fluorophenoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Core Heterocyclic Rings
- Target Compound: Pyrrolidine ring with benzo[d][1,3]dioxol-5-yl and 4-fluorophenoxy-ethanone substituents.
- Analog 1 (6e): Pyrazole ring substituted with benzo[d][1,3]dioxol-5-yl and pyrrolidin-1-yl-ethanone (IR: 1670 cm⁻¹ for C=O) .
- Analog 2 (MDPV): Pyrrolidine ring fused with benzo[d][1,3]dioxol-5-yl and pentan-1-one (a cathinone derivative with norepinephrine reuptake inhibition) .
- Analog 3 () : Thiazole ring with benzo[d][1,3]dioxol-5-yl and 3,4-dimethoxybenzyl groups (dual orexin receptor antagonist; [M+H]+ = 467.1652) .
Substituent Variations
- Fluorine Substitution: The target compound’s 4-fluorophenoxy group contrasts with 3-fluorophenyl in 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)-3-hydroxyprop-2-en-1-one (molar mass: 286.26 g/mol; 84% yield) .
Pharmacological Activity
Physicochemical Properties
*Calculated based on formula C₁₉H₁₈FNO₄.
Key Insights
Structural Flexibility : Replacement of pyrrolidine with pyrazole or thiazole alters binding kinetics and metabolic stability.
Fluorine Impact : Fluorine at the 4-position (target compound) vs. 3-position () modulates electronic effects without steric hindrance.
Stereochemical Sensitivity : Enantiomers (e.g., MDPV derivatives) exhibit stark differences in neurotransmitter inhibition, emphasizing the need for chiral synthesis .
Biological Activity
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic compound with potential therapeutic applications, particularly in the field of oncology. Its structure incorporates a benzo[d][1,3]dioxole moiety, which is known for its biological activity, and a pyrrolidine ring that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C17H18FNO3
- Molecular Weight : 303.33 g/mol
The structure features a benzo[d][1,3]dioxole attached to a pyrrolidine ring and a fluorophenoxy group, which may contribute to its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | TBD | TBD |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HCT116 | 1.54 | EGFR inhibition |
| Doxorubicin | HepG2 | 7.46 | Topoisomerase II inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. For example, the related compound showed an IC50 of 2.38 µM against HepG2 cells, which is significantly lower than that of doxorubicin (7.46 µM), suggesting enhanced potency.
The mechanisms through which this compound exerts its anticancer effects are still under investigation. However, studies suggest several pathways:
- EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced proliferation in cancer cells .
- Apoptosis Induction : The assessment of apoptosis via annexin V-FITC staining has indicated that these compounds can promote programmed cell death in cancer cells .
- Cell Cycle Arrest : Analysis has revealed that these compounds may induce cell cycle arrest at specific phases, contributing to their antiproliferative effects.
Case Studies
In a notable study involving related compounds with the benzo[d][1,3]dioxole moiety:
- Study Findings : A series of thiourea derivatives were synthesized and tested against multiple cancer cell lines including HepG2 and MCF7. The results demonstrated significant cytotoxicity without affecting normal cell lines (IC50 > 150 µM) .
This reinforces the potential selectivity and safety profile of compounds based on this structural framework.
Q & A
Q. Methodological Approach :
- Key Steps :
- Pyrrolidine Ring Functionalization : Introduce the benzo[d][1,3]dioxol-5-yl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(OAc)₂) and ligands like XPhos, as demonstrated for similar scaffolds in aryl-pyrrolidine systems .
- Ethanone Linkage : Employ nucleophilic substitution or amide coupling to attach the 4-fluorophenoxy group. For example, react a pre-functionalized pyrrolidine intermediate with 4-fluorophenoxyacetyl chloride under basic conditions (e.g., K₃PO₄ in dioxane/water) .
- Purification : Use silica gel chromatography followed by recrystallization (e.g., ethyl acetate/hexane) to isolate the product. Typical yields range from 60–85% for analogous compounds .
Challenges : Competing side reactions (e.g., over-alkylation) require careful temperature control (e.g., 100°C for coupling steps) .
What advanced techniques are critical for resolving stereochemical ambiguities in this compound?
Q. Advanced Methodologies :
- Chiral HPLC or SFC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
- X-ray Crystallography : Determine absolute configuration, as done for pyrazoline derivatives with benzo[d][1,3]dioxole moieties .
- NMR Spectroscopy : Utilize NOESY or ROESY to assess spatial proximity of protons, particularly for pyrrolidine ring conformers .
Data Interpretation : For example, evidence of diastereomeric splitting in NMR (e.g., δ 3.2–3.8 ppm for pyrrolidine protons) indicates stereochemical complexity .
How can researchers assess the compound’s metabolic stability in preclinical studies?
Q. Experimental Design :
- In Vitro Hepatic Models : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-HRMS. Use NADPH cofactors to simulate Phase I metabolism .
- Metabolite Identification : Detect hydroxylated or demethylated derivatives (common for benzo[d][1,3]dioxole groups) using high-resolution mass spectrometry (HRMS) with isotopic pattern matching .
Key Metrics : Calculate half-life () and intrinsic clearance (Cl) to predict hepatic extraction ratios .
What strategies address low yields in stereoselective synthesis of the pyrrolidine moiety?
Q. Optimization Approaches :
- Catalytic Asymmetric Hydrogenation : Use chiral catalysts (e.g., Ru-BINAP complexes) to reduce prochiral enamines or imines, achieving enantiomeric excess (ee) >90% .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or organocatalysts (e.g., proline derivatives) to bias reaction pathways toward desired stereoisomers .
Case Study : For 2-aminopentan-1-ol derivatives, NaBH₄ reduction of ketones under controlled pH yielded 74–84% diastereomeric purity .
How do computational methods enhance the design of derivatives with improved bioactivity?
Q. Methodological Framework :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., orexin receptors, as seen in pyrrolidine-based antagonists) .
QSAR Modeling : Corrogate substituent effects (e.g., fluorophenoxy vs. methoxyphenyl) on activity using Hammett constants or molecular descriptors .
MD Simulations : Assess conformational stability of the pyrrolidine ring in aqueous or membrane-like environments (e.g., POPC bilayers) .
Validation : Compare predicted binding affinities with in vitro assays (e.g., IC₅₀ values for receptor antagonism) .
How can crystallographic data resolve discrepancies in molecular conformation?
Q. Protocol :
- Data Collection : Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion artifacts .
- Refinement : Use SHELXL for anisotropic displacement parameters and disorder modeling. For example, resolve rotational disorder in the benzo[d][1,3]dioxole ring via PART instructions .
- Validation : Check geometry with PLATON; ensure R-factor convergence <5% .
Case Study : A pyrazoline derivative showed torsional flexibility in the ethanone linker, resolved by twinning refinement in SHELX .
What analytical techniques are essential for confirming structural integrity post-synthesis?
Q. Core Techniques :
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ = 385.1422 for C₂₁H₂₁FNO₄) with ≤2 ppm error .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-F at ~1250 cm⁻¹) .
- Multinuclear NMR : Assign all and signals, noting coupling patterns (e.g., ~8 Hz for 4-fluorophenoxy) .
Troubleshooting : Anomalous NMR splitting may indicate residual solvents or diastereomers—address via column chromatography or recrystallization .
How can researchers mitigate toxicity risks during handling and experimentation?
Q. Safety Protocols :
- PPE : Use nitrile gloves, goggles, and fume hoods for reactions involving volatile intermediates (e.g., acyl chlorides) .
- Waste Disposal : Quench reactive byproducts (e.g., metal catalysts) with aqueous NaHSO₃ before disposal .
- First Aid : Immediate ethanol rinsing for skin contact with corrosive reagents (e.g., BF₃·Et₂O) .
Documentation : Maintain SDS records for all reagents, emphasizing hazards like respiratory sensitization (H334 codes per EC regulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
